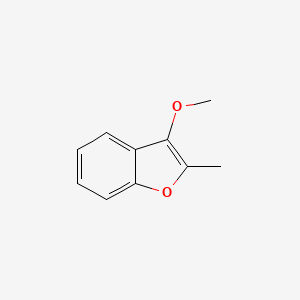
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a methoxy group at the 5-position, a phenyl group at the 3-position, and an aldehyde group at the 4-position of the oxazole ring. It is a valuable intermediate in organic synthesis and has various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form 3-phenyl-5-methoxy-1,2-oxazole, which is then oxidized to the corresponding aldehyde . The reaction conditions often involve the use of strong oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Methoxy-3-phenyl-1,2-oxazole-4-carboxylic acid
Reduction: 5-Methoxy-3-phenyl-1,2-oxazole-4-methanol
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
- 5-Methoxy-3-phenyl-1,2,4-oxadiazole
- 5-Methyl-3-phenylisoxazole-4-carbaldehyde
Comparison
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde, the methoxy group provides additional sites for chemical modification and potential interactions with biological targets. The oxadiazole and isoxazole analogs have different ring structures, which can lead to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
65927-06-2 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-14-11-9(7-13)10(12-15-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
GDJHHIVEKKMPMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NO1)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


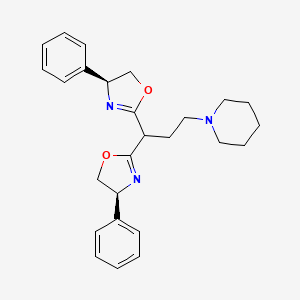
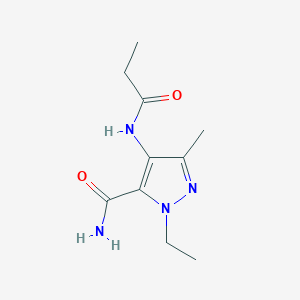
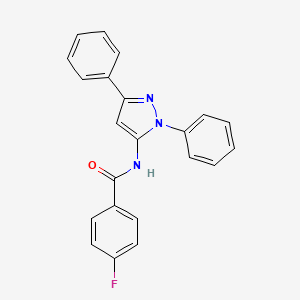
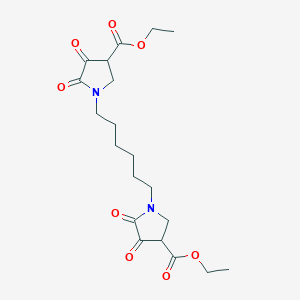
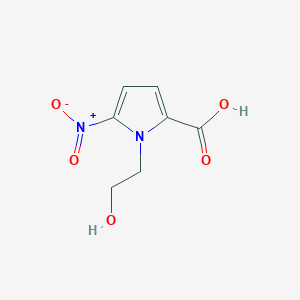
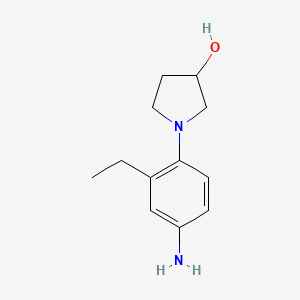
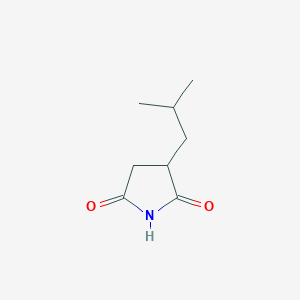

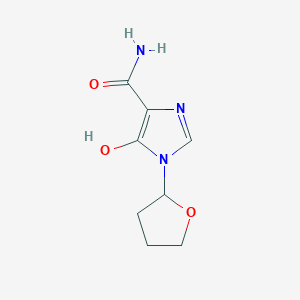
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
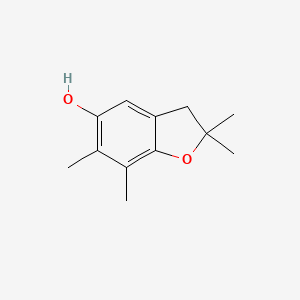
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
